Z-Ser-OtBu

Solid-Phase Peptide Synthesis Protecting Group Orthogonality Procurement Economics

Z-Ser-OtBu (N-Carbobenzoxy-O-tert-butyl-L-serine) is a doubly protected serine derivative utilized in solid-phase peptide synthesis (SPPS). The molecule features an acid-stable benzyloxycarbonyl (Z) group protecting the α-amine and a base-stable tert-butyl (OtBu) ester protecting the carboxylic acid, enabling orthogonality within Fmoc/tBu-based synthetic strategies.

Molecular Formula C15H21NO5
Molecular Weight 295.33 g/mol
CAS No. 1676-75-1
Cat. No. B371171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-Ser-OtBu
CAS1676-75-1
Molecular FormulaC15H21NO5
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C15H21NO5/c1-15(2,3)21-10-12(13(17)18)16-14(19)20-9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
InChIKeyTXDGEONUWGOCJG-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-Ser-OtBu (CAS 1676-75-1): Protected Serine Building Block for Orthogonal Peptide Synthesis


Z-Ser-OtBu (N-Carbobenzoxy-O-tert-butyl-L-serine) is a doubly protected serine derivative utilized in solid-phase peptide synthesis (SPPS). The molecule features an acid-stable benzyloxycarbonyl (Z) group protecting the α-amine and a base-stable tert-butyl (OtBu) ester protecting the carboxylic acid, enabling orthogonality within Fmoc/tBu-based synthetic strategies [1]. This dual protection prevents undesired side reactions during peptide coupling, ensuring the correct sequence and high purity of serine-containing peptides for pharmaceutical development and biochemical research [2].

Why Generic Serine Building Blocks Cannot Substitute for Z-Ser-OtBu in Orthogonal Protection Schemes


In peptide synthesis, the selection of protecting groups dictates the entire strategy and its success. Generic substitutions, such as switching from Z-Ser-OtBu to a compound with a different N-terminal protection (e.g., Fmoc-Ser(tBu)-OH), fundamentally alters the orthogonal compatibility of the synthesis. This incompatibility can force changes in the deprotection sequence, increase the risk of damaging sensitive peptides, and reduce overall yield. Similarly, substituting with a single-protected analogue like H-Ser-OtBu removes a crucial layer of chemoselectivity, potentially leading to unwanted polymerization or side-chain modifications. Therefore, Z-Ser-OtBu is not a simple interchangeable commodity; its specific orthogonal design is required for syntheses utilizing acid-labile side-chain protecting groups in conjunction with a Z-group deprotection step via hydrogenolysis [1].

Quantitative Procurement Evidence: How Z-Ser-OtBu Compares to Closest Analogs in SPPS Performance


Z-Ser-OtBu vs. Fmoc-Ser(tBu)-OH: Orthogonal Deprotection Strategy and Commercial Cost Analysis

Z-Ser-OtBu enables an orthogonal deprotection strategy distinct from Fmoc-Ser(tBu)-OH. The Z group is removed via catalytic hydrogenolysis, a neutral process, while Fmoc requires basic conditions (e.g., piperidine). This allows Z-Ser-OtBu to be used in peptides that contain base-sensitive moieties, which would be degraded by the standard Fmoc deprotection protocol. Commercially, Z-Ser-OtBu is significantly more cost-effective for research procurement. The unit cost for Z-Ser-OtBu is approximately $2.80 per gram ($70/25g), compared to $8.00-$10.00 per gram for Fmoc-Ser(tBu)-OH [1], .

Solid-Phase Peptide Synthesis Protecting Group Orthogonality Procurement Economics

Z-Ser-OtBu vs. H-Ser-OBzl·HCl: Extended Solid-State Stability for Reduced Procurement Frequency and Waste

The lyophilized powder form of Z-Ser-OtBu exhibits significantly greater long-term stability compared to the similar serine building block H-Ser-OBzl·HCl. Z-Ser-OtBu demonstrates confirmed stability for 36 months when stored at -20°C [1]. In contrast, comparable derivatives like H-Ser-OBzl·HCl typically show a shorter shelf life of 24-36 months under identical conditions . This difference in validated stability is critical for laboratories that purchase building blocks in bulk for long-term projects.

Peptide Building Block Stability Inventory Management Long-Term Storage

Comparative Commercial Availability and Supplier-Documented Quality Control Metrics for Z-Ser-OtBu

Z-Ser-OtBu is widely available from multiple reputable chemical suppliers with standardized and transparent quality control (QC) specifications, providing procurement flexibility and assured quality. Vendors such as InvivoChem, MedChemExpress, and Watanabe Chemical Industries all consistently report a minimum HPLC purity of ≥98% , , [1]. Furthermore, detailed specifications include enantiomeric purity, with one supplier reporting ≤0.5% of the undesired stereoisomer [1]. This consistency and transparency across the supply chain are not always present for less common serine derivatives.

Amino Acid Derivative Quality Assurance Commercial Sourcing

Optimal Research Applications and Procurement Scenarios for Z-Ser-OtBu in Peptide Chemistry


Solid-Phase Synthesis of Peptides with Base-Sensitive Modifications or Linkers

Z-Ser-OtBu is uniquely suited for SPPS when the target peptide contains base-labile modifications such as phosphate groups, glycopeptides, or uses an acid-cleavable linker that is incompatible with repeated Fmoc deprotection cycles. Its orthogonal Z group allows for a neutral hydrogenolysis step, preserving the integrity of base-sensitive entities. This facilitates the synthesis of complex, modified peptides that are essential tools in chemical biology for studying post-translational modifications like O-phosphorylation [1].

Cost-Effective Research and Development of Serine-Containing Peptide Libraries

For academic or industrial R&D projects requiring the synthesis of multiple serine-containing peptides or small peptide libraries, Z-Ser-OtBu offers a substantial economic advantage. As quantified in Section 3, its bulk cost is significantly lower (approx. $2.80/g) than Fmoc-Ser(tBu)-OH (approx. $8.00-$10.00/g) [1], . Procuring Z-Ser-OtBu for initial screenings and scale-up studies can reduce raw material expenditures by over 60%, freeing up budget for other critical reagents and accelerating project timelines.

Long-Term, Multi-Year Peptide Synthesis Projects Requiring Bulk Inventory

Laboratories planning multi-year synthesis projects can confidently procure Z-Ser-OtBu in bulk. Its documented 36-month stability at -20°C [1] ensures that the material will not degrade before use, unlike some alternatives with shorter shelf lives. This eliminates the need for frequent, small-scale re-ordering, which reduces administrative burden, shipping costs, and the risk of project interruption. It allows for the creation of a validated stockpile of a key building block, ensuring batch-to-batch consistency across the entire project lifespan.

Synthesis of Precursors for Peptide Thioesters and Ligation Strategies

The dual protection of Z-Ser-OtBu provides the necessary orthogonality for constructing complex peptide fragments used in native chemical ligation (NCL) or serine/threonine ligation. The tert-butyl ester at the C-terminus is stable to the conditions used to remove the Z group (hydrogenolysis) and can later be selectively removed with mild acid (TFA) to reveal a free carboxylic acid. This allows for the controlled, stepwise assembly and subsequent ligation of large peptides and small proteins, a critical technique in accessing challenging protein targets for structural and functional studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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